Dacarbazine

Catalog No.
S524913
CAS No.
4342-03-4
M.F
C6H10N6O
M. Wt
182.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dacarbazine

CAS Number

4342-03-4

Product Name

Dacarbazine

IUPAC Name

4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxamide

Molecular Formula

C6H10N6O

Molecular Weight

182.18 g/mol

InChI

InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/b11-10+

InChI Key

FDKXTQMXEQVLRF-ZHACJKMWSA-N

SMILES

CN(C)N=NC1=C(NC=N1)C(=O)N

Solubility

less than 0.1 mg/mL at 59° F (NTP, 1992)
Water: (1 mg/ml at room temp)
1.36e+00 g/L

Synonyms

5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide, Biocarbazine, Carboxamide, Dimethyl Imidazole, Dacarbazine, Decarbazine, Deticene, DIC, Dimethyl Imidazole Carboxamide, Dimethyl Triazeno Imidazole Carboxamide, DTIC, DTIC Dome, DTIC-Dome, DTICDome, ICDT, Imidazole Carboxamide, Dimethyl, NSC 45388, NSC-45388, NSC45388

Canonical SMILES

CN(C)N=NC1=C(NC=N1)C(=O)N

Description

The exact mass of the compound Dacarbazine is 182.09161 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 59° f (ntp, 1992)water: (1 mg/ml at room temp)1.36e+00 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Triazenes. It belongs to the ontological category of imidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

The origin of dacarbazine can be traced back to research in the 1950s on developing new alkylating agents for cancer treatment []. Its significance in scientific research lies in its role as a prototype for a class of imidazote-based alkylating agents with antineoplastic properties [].


Molecular Structure Analysis

Dacarbazine has a heterocyclic structure containing an imidazole ring linked to a carboxamide group []. The key functional groups include the aromatic imidazole ring with its nitrogen atoms and the amide carbonyl group (C=O). These features contribute to the compound's overall lipophilicity and potential for interaction with cellular components [].


Chemical Reactions Analysis

Synthesis

The synthesis of dacarbazine is a multi-step process involving the reaction of 5-nitroimidazole with various intermediates to form the final product []. Due to the complexity of the synthesis, the specific details are not readily available in scientific literature for public disclosure.

Decomposition

Dacarbazine undergoes extensive metabolism in the liver, primarily through microsomal enzymes []. The primary decomposition product is monomethyl triazeno imidazole carboxamide (MTIC), which is the active alkylating species responsible for the drug's cytotoxic effects [].

Other Relevant Reactions

Dacarbazine is known to react with DNA, causing alkylation and cross-linking, which disrupts DNA replication and function []. This alkylating action is the primary mechanism by which dacarbazine exerts its anti-tumor effects.

Physical and Chemical Properties

  • Melting point: 235 °C (decomposition) []
  • Boiling point: Not applicable (decomposes before boiling) []
  • Solubility: Slightly soluble in water, freely soluble in dimethylformamide []
  • Stability: Light-sensitive, decomposes in moisture []

Dacarbazine is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects []. After intravenous administration, dacarbazine is metabolized in the liver to form MTIC, the active alkylating agent. MTIC alkylates DNA bases, particularly guanine, leading to DNA strand breaks, cross-linking, and inhibition of DNA replication and transcription []. This ultimately disrupts cell division and proliferation, leading to cancer cell death.

Dacarbazine is a potent chemotherapy drug with several safety concerns:

  • Toxicity: Dacarbazine can cause a variety of side effects, including nausea, vomiting, bone marrow suppression, fatigue, and hair loss [].
  • Mutagenicity: Dacarbazine has mutagenic properties, meaning it can cause genetic mutations, which raises concerns about potential carcinogenicity [].
  • Teratogenicity: Dacarbazine is contraindicated in pregnancy due to its potential teratogenic effects (causing birth defects) [].
  • Metastatic Melanoma

    Dacarbazine is a well-established treatment for metastatic melanoma, the most aggressive form of skin cancer. Research has shown significant activity against melanoma cells Source: DrugBank Online: .

  • Hodgkin's Lymphoma

    While not the first-line treatment, dacarbazine is used in combination with other chemotherapy drugs for Hodgkin's lymphoma, a cancer of the lymphatic system. Studies have demonstrated its effectiveness, particularly in the ABVD regimen (alongside doxorubicin, bleomycin, and vinblastine) Source: Wikipedia - Dacarbazine: en.wikipedia.org/wiki/Dacarbazine.

Research on Improving Dacarbazine Delivery

Scientific research is also exploring ways to improve the delivery and effectiveness of dacarbazine:

  • Nanoparticle Delivery Systems

    Encapsulating dacarbazine in nanoparticles offers potential benefits. Research suggests this approach can improve drug release rates, allowing for targeted delivery and potentially reducing side effects Source: Dacarbazine nanoparticle topical delivery system for the treatment of melanoma | Scientific Reports - Nature: .

  • Combination Therapies

    Research continues to investigate the effectiveness of dacarbazine when combined with other drugs. For instance, studies are exploring the use of dacarbazine with Oblimersen for the treatment of malignant melanoma Source: DrugBank Online: .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dacarbazine appears as white to ivory microcrystals or off-white crystalline solid. (NTP, 1992)
Solid

Color/Form

IVORY MICROCRYSTALINE SUBSTANCE

XLogP3

-0.6

Exact Mass

182.09161

LogP

-0.24 (LogP)
log P = -0.24
-1.6

Appearance

white solid powder

Melting Point

482 to 491 °F (explosively decomposes) (NTP, 1992)
205.0 °C
205 °C
205°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (90.48%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (92.86%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (95.24%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (97.62%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Dacarbazine (also known as DTIC) is an intravenously administered alkylating agent used in the therapy of Hodgkin disease and malignant melanoma. Dacarbazine therapy has been associated with serum enzyme elevations during therapy and occasional cases of severe and distinctive acute hepatic failure, probably caused by acute sinusoidal obstruction syndrome.

Drug Classes

Antineoplastic Agents, Alkylating Agents

NCI Cancer Drugs

Drug: Abvd
Drugs in the ABVD combination: A = Doxorubicin Hydrochloride (Adriamycin) ; B = Bleomycin ; V = Vinblastine Sulfate ; D = Dacarbazine
ABVD is used to treat: Hodgkin lymphoma.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Therapeutic Uses

Antineoplastic Agents, Alkylating
AT PRESENT DACARBAZINE IS EMPLOYED PRINCIPALLY FOR THE TREATMENT OF MALIGNANT MELANOMA; THE OVERALL RESPONSE RATE IS ABOUT 20%. BENEFICIAL RESPONSES HAVE ALSO BEEN REPORTED IN PATIENTS WITH HODGKIN'S DISEASE, PARTICULARLY WHEN THE DRUG IS USED CONCURRENTLY WITH DOXORUBICIN, BLEOMYCIN, AND VINBLASTINE ..., AS WELL AS IN VARIOUS SARCOMAS WHEN USED WITH DOXORUBICIN ... .
...STATUS AS ANTINEOPLASTIC AGENT IS STILL UNDER EVALUATION. CLINICAL REPORTS INDICATE THAT AGENT MAY HAVE SIGNIFICANT ACTIVITY IN SOME CASES OF MALIGNANT MELANOMA & HODGKIN'S DISEASE. STILL TO BE ASSESSED IS POSSIBLE USE...IN COMBINATION WITH OTHER ANTINEOPLASTIC AGENTS.
Dacarbazine is used as an antineoplastic agent in the treatment of diseases such as malignant melanomas, Hodgkin's disease, soft-tissue sarcomas, osteogenic sarcomas, and neuroblastomas. It is occasionally used in the therapy of other neoplastic diseases that have become resistant to alternative treatment ... the usual initial dose is 2-4.5 mg/kg body weight intravenously or intra-arterially daily for 10 days and repeated after intervals of 4 weeks, or 100-250 mg/sq m of body surface for 5 days and repeated after intervals of 3 weeks.
Dacarbazine is indicated for treatment of metastatic malignant melanoma. /Included in US product labeling/
Dacarbazine is indicated for treatment of Hodgkin's disease as second-line therapy in combination with other effective agents. /NOT included in US or Canadian product labeling/
Dacarbazine is used for treatment of some soft tissue metastatic sarcomas. /NOT included in US and Canadian product labeling/
Between 1982 and 1986~ 38 patients with soft-tissue sarcomas were treated with the combination doxorubicin/dacarbazine (group A); between 1986 and 1990, another 46 patients received doxorubicin/fosfamide (group B); and between 1990 and 1991, 11 patients received an alternating regimen of doxorubicin and fosfamide (group C). The patients characteristics were comparable among the three groups. Overall remission rates were 34% in group A, 44% in group B, and 18% in group C. The duration of remission was 10 months and the median survival was 13 months in groups A and B. Toxicity, especially myelotoxicity, was severe, with no marked differences being noted between the groups. It was concluded that both doxorubicin/dacarbazine and doxorubicin/fosfamide are active regimens in metastatic soft-tissue sarcomas; nevertheless, the overall prognosis for these patients remains poor.

Pharmacology

Dacarbazine is a triazene derivative with antineoplastic activity. Dacarbazine alkylates and cross-links DNA during all phases of the cell cycle, resulting in disruption of DNA function, cell cycle arrest, and apoptosis. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01A - Alkylating agents
L01AX - Other alkylating agents
L01AX04 - Dacarbazine

Mechanism of Action

Dacarbazine functions as an alkylating agent after metabolic activation in the liver. It appears to inhibit the synthesis of RNA and protein more than it inhibits the synthesis of DNA. It kills cells slowly, and there appears to be no phase of the cell cycle in which sensitivity is increased ... .
...FOR CHEMOTHERAPEUTIC EFFECTIVENESS, DACARBAZINE REQUIRES INITIAL ACTIVATION BY CYTOCHROME P450 SYSTEM OF LIVER THROUGH N-DEMETHYLATION REACTION. IN TARGET CELL...OCCURS SPONTANEOUS CLEAVAGE LIBERATING AIC /5-AMINOIMIDAZOLE-4-CARBOXAMIDE/ & ALKYLATING MOIETY, PRESUMABLY DIAZOMETHANE...
Although the mechanism of action of dacarbazine is not known in detail, it is demethylated by liver microsomal enzymes to form an unstable monoalkyl derivative which can decompose spontaneously into alkylating moieties. In light, dacarbazine can also rapidly undergo chemical decomposition to form 4-diazoimidazole-5-carboxamide, which is highly toxic but which has no antitumor activity in vivo ... .

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

4342-03-4

Wikipedia

Dacarbazine
5-(dimethylaminohydrazinylidene)-4-imidazolecarboxamide

Drug Warnings

GI REACTIONS & HEMATOPOIETIC DEPRESSION ARE MOST PROMINENT. ... IF HEMATOPOIETIC ACTIVITY IS CAREFULLY MONITORED, DACARBAZINE USUALLY CAN BE ADMIN WITHOUT SERIOUS MYELOSUPPRESSIVE CONSEQUENCES.
ACUTE ADVERSE EFFECTS /OF DACARBAZINE/ ARE MOST PROMINENT DURING FIRST FEW DAYS OF TREATMENT & TEND TO SUBSIDE WITH CONTINUED ADMIN.
The bone marrow depressant effects of dacarbazine may result in an increased incidence of microbial infection, delayed healing, and gingival bleeding. Dental work, whenever possible should be completed prior to initiation of therapy or deferred until blood counts have returned to normal. Patients should be instructed in proper oral hygiene during treatment, including caution in use of regular tooth brushes, dental floss, and toothpicks. Dacarbazine may also rarely cause stomatitis associated with considerable discomfort.
Because normal defense mechanisms may be suppressed by dacarbazine therapy, the patient's antibody response to the vaccine may be decreased. The interval between discontinuation of medications that cause immunosuppression and restoration of the patient's ability to respond to the vaccine depends on the intensity and type of immunosuppression-causing medication used, the underlying disease, and other factors; estimates vary from 3 months to 1 year.
For more Drug Warnings (Complete) data for DACARBAZINE (9 total), please visit the HSDB record page.

Biological Half Life

Dacarbazine is administered iv; after an initial rapid phase of disappearance (t/2 of about 20 minutes) the drug is removed from plasma with a half-time of about 5 hours ... The half-life is prolonged in the presence of hepatic or renal disease.
...AFTER IP INJECTION...TO MICE... BILIARY-SECRETED MATERIAL WAS REABSORBED, SINCE 92% WAS EXCRETED IN 24-HR URINE & ONLY 0.3% IN FECES; 9% WAS RETAINED IN BODY. PLASMA T/2 OF (14)C /IN LABELED DACARBAZINE/ WAS 20 MIN.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

5-Aminoimidazole-4-carboxamide was treated with a 20% excess of sodium nitrite to give 5-diazoimidazole-4-carboxamide, which was treated with anhydrous dimethylamine in methanol to give dacarbazine. It is not known whether this is the process used for its commercial production.

Clinical Laboratory Methods

Dacarbazine can be analyzed colorimetrically by coupling with N-(1-naphthyl)ethylenediamine. The limits of detection in blood plasma and urine as 2 and 250 ug/ml, respectively ... .
A single reversed phase high performance LC method is described for the separation and determination of dacarbazine 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide) and its metabolites in plasma. The method was used to study the pharmacokinetics of the drug in plasma after systemic administration and in perfusate during regional perfusion of the extremity.

Interactions

Dacarbazine-induced inhibition of xanthine oxidase may cause additive hypouricemic effects when use concurrently with allopurinol.
Leukopenic and/or thrombocytopenic effects of dacarbazine may be increased with concurrent or recent therapy /with blood dyscrasia-causing medications/ if these medications cause the same effects; dosage adjustment of dacarbazine, if necessary, should be based on blood counts.
Additive bone marrow depression may occur; dosage reduction may be required when two or more bone marrow depressants, including radiation, are used concurrently or consecutively /with dacarbazine/.

Stability Shelf Life

Dacarbazine is extremely light sensitive and rapidly undergoes photodecomposition. Dacarbazine is sensitive to oxidation but is stable in neutral solutions in the absence of light.
STABLE IN NEUTRAL SOLN IN THE ABSENCE OF LIGHT

Dates

Modify: 2023-08-15
1: Maafi M, Lee LY. Determination of Dacarbazine Φ-Order Photokinetics, Quantum Yields, and Potential for Actinometry. J Pharm Sci. 2015 Jul 14. doi: 10.1002/jps.24568. [Epub ahead of print] PubMed PMID: 26173629.
2: Shih V, Ten Ham RM, Bui CT, Tran DN, Ting J, Wilson L. Targeted Therapies Compared to Dacarbazine for Treatment of BRAF(V600E) Metastatic Melanoma: A Cost-Effectiveness Analysis. J Skin Cancer. 2015;2015:505302. doi: 10.1155/2015/505302. Epub 2015 Jun 10. PubMed PMID: 26171248; PubMed Central PMCID: PMC4478371.
3: Carvajal RD, Schwartz GK, Mann H, Smith I, Nathan PD. Study design and rationale for a randomised, placebo-controlled, double-blind study to assess the efficacy of selumetinib (AZD6244; ARRY-142886) in combination with dacarbazine in patients with metastatic uveal melanoma (SUMIT). BMC Cancer. 2015 Jun 10;15:467. doi: 10.1186/s12885-015-1470-z. PubMed PMID: 26059332; PubMed Central PMCID: PMC4460965.
4: Latimer NR, Abrams KR, Amonkar MM, Stapelkamp C, Swann RS. Adjusting for the Confounding Effects of Treatment Switching-The BREAK-3 Trial: Dabrafenib Versus Dacarbazine. Oncologist. 2015 Jul;20(7):798-805. doi: 10.1634/theoncologist.2014-0429. Epub 2015 Jun 3. PubMed PMID: 26040620.
5: Urosevic-Maiwald M, Barysch MJ, Cheng PF, Karpova MB, Steinert H, Okoniewski MJ, Dummer R. In vivo profiling reveals immunomodulatory effects of sorafenib and dacarbazine on melanoma. Oncoimmunology. 2015 Jan 7;4(2):e988458. eCollection 2015 Feb. PubMed PMID: 25949886; PubMed Central PMCID: PMC4404845.
6: Ahmad I, Ahmad M. Dacarbazine as a minor groove binder of DNA: Spectroscopic, biophysical and molecular docking studies. Int J Biol Macromol. 2015 May 1;79:193-200. doi: 10.1016/j.ijbiomac.2015.04.055. [Epub ahead of print] PubMed PMID: 25940530.
7: Latosińska JN, Latosińska M, Seliger J, Žagar V, Burchardt DV, Derwich K. Unusual case of desmotropy. Combined spectroscopy (¹H-¹⁴N NQDR) and quantum chemistry (periodic hybrid DFT/QTAIM and Hirshfeld surface-based) study of solid dacarbazine (anti-neoplastic). Solid State Nucl Magn Reson. 2015 Jun-Jul;68-69:13-24. doi: 10.1016/j.ssnmr.2015.04.005. Epub 2015 Apr 23. PubMed PMID: 25936462.
8: Rozera C, Cappellini GA, D'Agostino G, Santodonato L, Castiello L, Urbani F, Macchia I, Aricò E, Casorelli I, Sestili P, Montefiore E, Monque D, Carlei D, Napolitano M, Rizza P, Moschella F, Buccione C, Belli R, Proietti E, Pavan A, Marchetti P, Belardelli F, Capone I. Intratumoral injection of IFN-alpha dendritic cells after dacarbazine activates anti-tumor immunity: results from a phase I trial in advanced melanoma. J Transl Med. 2015 May 2;13:139. doi: 10.1186/s12967-015-0473-5. PubMed PMID: 25933939; PubMed Central PMCID: PMC4438625.
9: Hardy KM, Strizzi L, Margaryan NV, Gupta K, Murphy GF, Scolyer RA, Hendrix MJ. Targeting nodal in conjunction with dacarbazine induces synergistic anticancer effects in metastatic melanoma. Mol Cancer Res. 2015 Apr;13(4):670-80. doi: 10.1158/1541-7786.MCR-14-0077. Epub 2015 Mar 12. PubMed PMID: 25767211; PubMed Central PMCID: PMC4398626.
10: Ferrucci PF, Minchella I, Mosconi M, Gandini S, Verrecchia F, Cocorocchio E, Passoni C, Pari C, Testori A, Coco P, Munzone E. Dacarbazine in combination with bevacizumab for the treatment of unresectable/metastatic melanoma: a phase II study. Melanoma Res. 2015 Jun;25(3):239-45. doi: 10.1097/CMR.0000000000000146. PubMed PMID: 25746039.

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